5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine
Description
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine is a complex organic compound that features a unique combination of a cyclobutylaziridine moiety and a phenylpyridine structure
Properties
IUPAC Name |
5-[(1-cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-5-14(6-3-1)18-10-9-17(11-19-18)21-13-16-12-20(16)15-7-4-8-15/h1-3,5-6,9-11,15-16H,4,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVHTMFSDYGWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine typically involves multiple steps, starting with the preparation of the cyclobutylaziridine intermediate. This intermediate can be synthesized through the reaction of cyclobutylamine with epichlorohydrin under basic conditions. The resulting cyclobutylaziridine is then reacted with 2-bromopyridine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine ring, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The phenylpyridine moiety may contribute to the compound’s ability to interact with specific receptors or proteins, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile
- 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzene
Uniqueness
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine is unique due to the presence of both the cyclobutylaziridine and phenylpyridine moieties, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
